molecular formula C37H42O14 B12376975 Angulatin K

Angulatin K

Cat. No.: B12376975
M. Wt: 710.7 g/mol
InChI Key: JLOITWJNBYVRLW-XFKRBFLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Angulatin K typically involves extraction and purification from the root bark of Celastrus angulatus. The specific preparation method can vary depending on the source plant. Generally, the process includes:

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods ensures the availability of the compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Angulatin K undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Angulatin K has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Angulatin K involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Molecular Targets: this compound targets specific proteins and enzymes involved in cellular processes.

    Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cancer cell proliferation.

Comparison with Similar Compounds

Angulatin K can be compared with other similar sesquiterpene polyol esters, such as:

  • Angulatin A
  • Angulatin J
  • Chinese bittersweet alkaloid A
  • Chinese bittersweet alkaloid B

Uniqueness: this compound stands out due to its potent anti-cancer properties and its ability to target a wide range of solid tumors. Its unique molecular structure and bioactive properties make it a valuable compound for research and pharmaceutical applications .

Properties

Molecular Formula

C37H42O14

Molecular Weight

710.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6R,7S,8S,9R,12R)-4,5,8-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] benzoate

InChI

InChI=1S/C37H42O14/c1-20(38)45-19-36-29(48-23(4)41)26(46-21(2)39)18-35(7,44)37(36)30(49-32(42)24-14-10-8-11-15-24)27(34(5,6)51-37)28(47-22(3)40)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31+,35-,36+,37-/m0/s1

InChI Key

JLOITWJNBYVRLW-XFKRBFLPSA-N

Isomeric SMILES

CC(=O)OC[C@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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